N-(3-ethylphenyl)-2,6-difluorobenzamide
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Overview
Description
N-(3-ethylphenyl)-2,6-difluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-ethylphenyl group and two fluorine atoms at the 2 and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoic acid with 3-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature. The use of automated systems for the addition of reagents and monitoring of the reaction progress can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-ethylphenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The fluorine atoms in the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
Chemistry: N-(3-ethylphenyl)-2,6-difluorobenzamide is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Industry: The compound is also explored for its applications in materials science, particularly in the development of advanced polymers and coatings with enhanced properties such as resistance to degradation and improved mechanical strength.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(3-methylphenyl)-2,6-difluorobenzamide
- N-(3-ethylphenyl)-2,4-difluorobenzamide
- N-(3-ethylphenyl)-2,6-dichlorobenzamide
Comparison: N-(3-ethylphenyl)-2,6-difluorobenzamide is unique due to the specific positioning of the fluorine atoms at the 2 and 6 positions of the benzene ring. This configuration can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with different substituents or substitution patterns. The presence of the 3-ethylphenyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c1-2-10-5-3-6-11(9-10)18-15(19)14-12(16)7-4-8-13(14)17/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVPVIIMBITAKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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